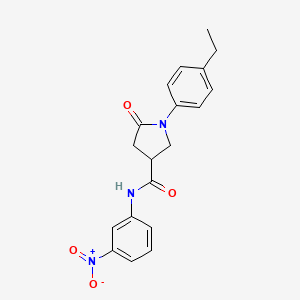![molecular formula C18H18ClNO2 B5185020 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry. It is a derivative of casein phosphopeptides (CPPs) that have been found to have various benefits for oral health. CPP-ACP has been extensively studied for its ability to prevent tooth decay and promote remineralization of damaged teeth.
Mechanism of Action
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP works by binding to the surface of the tooth and forming a protective layer that prevents the attachment of bacteria. It also promotes the remineralization of damaged teeth by supplying calcium and phosphate ions to the tooth surface. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to be effective in reducing the formation of dental plaque and preventing the progression of tooth decay.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have various biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which promotes the remineralization of damaged teeth. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has also been found to inhibit the growth of bacteria that cause tooth decay and reduce the formation of dental plaque.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and cost-effective. However, the limitations of using 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in lab experiments include the need for specialized equipment and expertise to synthesize and analyze the compound.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP. One area of focus is the development of new dental products that incorporate 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP for the prevention and treatment of tooth decay. Another area of research is the investigation of the potential use of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP in other areas of medicine, such as bone regeneration and wound healing. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP and its effects on the oral microbiome.
Synthesis Methods
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP is synthesized through the reaction of 4-chloroacetophenone with 4-propoxyaniline in the presence of a base. The reaction yields 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP as a white crystalline solid with a high purity.
Scientific Research Applications
The scientific research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been primarily focused on its dental applications. 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one-ACP has been found to have significant benefits in preventing tooth decay and promoting remineralization of damaged teeth. It has been used in various dental products such as toothpaste, mouthwash, and chewing gum.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPGCAAWGRERHX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5184941.png)
![1-(3-oxo-3-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}propyl)-2-pyrrolidinone](/img/structure/B5184942.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5184953.png)

![(2S)-2-isopropyl-4-methyl-1-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5184968.png)

![2-{4-[3-(benzylamino)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5184984.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B5184986.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5184996.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)